molecular formula C19H19N5O4 B2541840 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 1002931-43-2

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2541840
CAS RN: 1002931-43-2
M. Wt: 381.392
InChI Key: OCYQBRBLNMGADH-UHFFFAOYSA-N
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Description

The compound "N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide" is a novel chemical entity that appears to be related to a class of benzamide-based 5-aminopyrazoles and their derivatives. These compounds have been synthesized and characterized for their potential biological activities, including antiviral and antimicrobial properties .

Synthesis Analysis

The synthesis of related benzamide-based 5-aminopyrazoles involves a multi-step reaction starting with benzoyl isothiocyanate and malononitrile in the presence of KOH–EtOH, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques, including mass spectroscopy, 1H NMR, IR, and X-ray analysis . These techniques would likely be applicable for analyzing the molecular structure of "N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide" to confirm its identity and purity.

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by its functional groups. The presence of the pyrazole and carboxamide groups suggests potential for various chemical reactions, including further alkylation, acylation, and the formation of hydrogen bonds, which could be relevant for its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, can be inferred from related compounds. For instance, the crystal and molecular structure of a similar pyrazole derivative is stabilized by intermolecular hydrogen bonds, and the compound exhibits a three-dimensional supramolecular self-assembly . The thermal decomposition and stability of the compound can be studied using thermogravimetric analysis, as has been done for related compounds . Additionally, the electronic structure and potential nonlinear optical properties could be explored using computational methods such as DFT .

Scientific Research Applications

Synthesis and Biological Evaluation

The synthesis of novel compounds containing the pyrazolopyrimidine core has been explored for their potential anticancer and anti-inflammatory activities. For instance, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives showing cytotoxicity against cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes (Rahmouni et al., 2016). Similarly, research by Abu‐Hashem et al. (2020) led to the development of novel benzodifuranyl derivatives derived from the compound, showing significant anti-inflammatory and analgesic properties, alongside COX-2 inhibitory activities (Abu‐Hashem et al., 2020).

Antimicrobial and Antiviral Applications

The compound's derivatives have been investigated for antimicrobial and antiviral activities. Hebishy et al. (2020) synthesized benzamide-based aminopyrazoles with remarkable antiavian influenza virus activity, highlighting the compound's potential in antiviral research (Hebishy et al., 2020). Another study focused on the synthesis of novel thiopyrimidine-glucuronide compounds, showcasing promising biological activities, which may include antimicrobial properties (Wanare, 2022).

Crystal Structure and Material Science

The crystal structure and material science applications have also been explored. Kumara et al. (2017) conducted crystal structure and Hirshfeld surface analysis of novel pyrazole derivatives, contributing to the understanding of molecular interactions and design of new materials (Kumara et al., 2017).

properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4/c1-3-4-13-9-17(25)22-19(20-13)24-16(7-11(2)23-24)21-18(26)12-5-6-14-15(8-12)28-10-27-14/h5-9H,3-4,10H2,1-2H3,(H,21,26)(H,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYQBRBLNMGADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide

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